molecular formula C12H14N2O3 B1679322 RH1 CAS No. 221635-42-3

RH1

Cat. No.: B1679322
CAS No.: 221635-42-3
M. Wt: 234.25 g/mol
InChI Key: JKDLOGLNPDVUCX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of RH-1 typically involves the reaction of 2,5-dimethyl-1,4-benzoquinone with aziridine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The industrial production of RH-1 may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

RH-1 undergoes various types of chemical reactions, including:

    Oxidation: RH-1 can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of RH-1 can lead to the formation of hydroquinone derivatives.

    Substitution: RH-1 can undergo nucleophilic substitution reactions, particularly at the aziridine rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: RH-1 is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical derivatives.

    Biology: RH-1 has been investigated for its potential biological activities, including anticancer properties. Studies have shown that RH-1 can induce apoptosis in certain cancer cell lines.

    Medicine: RH-1 has been explored as a potential therapeutic agent for the treatment of advanced solid tumors and non-Hodgkin’s lymphoma.

    Industry: RH-1 is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of RH-1 involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, ultimately leading to cell death. RH-1 primarily targets NAD(P)H dehydrogenase [quinone] 1, an enzyme involved in cellular redox reactions. By inhibiting this enzyme, RH-1 disrupts the cellular redox balance, leading to apoptosis .

Comparison with Similar Compounds

RH-1 can be compared with other similar compounds, such as:

    Mitomycin C: Both RH-1 and Mitomycin C are quinone-based compounds with anticancer properties. RH-1 has a unique aziridine structure that distinguishes it from Mitomycin C.

    Doxorubicin: While Doxorubicin is an anthracycline antibiotic with anticancer activity, RH-1’s mechanism of action involves the generation of ROS, whereas Doxorubicin intercalates into DNA.

    Epirubicin: Similar to Doxorubicin, Epirubicin is an anthracycline with a different mechanism of action compared to RH-1.

The uniqueness of RH-1 lies in its aziridine rings and its specific targeting of NAD(P)H dehydrogenase [quinone] 1, which sets it apart from other quinone-based compounds .

Properties

IUPAC Name

2,5-bis(aziridin-1-yl)-3-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-9(13-2-3-13)12(17)8(6-15)10(11(7)16)14-4-5-14/h15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDLOGLNPDVUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)N2CC2)CO)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140346
Record name 2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221635-42-3
Record name 2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221635-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RH-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221635423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RH-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04090
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RH-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ5CEP760Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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